molecular formula C16H19FN4O4S B2873620 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine CAS No. 1021073-74-4

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Cat. No.: B2873620
CAS No.: 1021073-74-4
M. Wt: 382.41
InChI Key: UYOXCLREVOTMRG-UHFFFAOYSA-N
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Description

The compound “4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a sulfonyl group attached to the piperazine ring, and a fluorophenyl group attached to the sulfonyl group .

Scientific Research Applications

Antiproliferative Activity

A study investigated the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect on various human cancer cell lines. Among the synthesized compounds, some showed good activity on all tested cell lines except K562. This highlights the potential of such compounds, including 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine, in cancer research (Mallesha et al., 2012).

Herbicidal Applications

New pyrimidine and triazine intermediates, including derivatives of this compound, have been prepared for use in herbicidal sulfonylureas. These compounds have been found to be effective post-emergence herbicides in crops like cotton and wheat, demonstrating their utility in agricultural chemistry (Hamprecht et al., 1999).

Treatment of Age-Related Diseases

Compounds similar to this compound, which possess radical scavenger groups, have been synthesized for the treatment of age-related diseases like cataracts, age-related macular degeneration, and Alzheimer's dementia. These compounds have shown protective effects against decreased cell viability and glutathione levels induced by oxidative stress in human cell lines (Jin et al., 2010).

Antibacterial Properties

Research on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives, which are structurally related to this compound, revealed that some derivatives exhibit notable antibacterial activities. This suggests potential applications in developing new antibacterial agents (Wu Qi, 2014).

Fluorescence Detection in Biomedical Applications

A method involving the use of derivatives of this compound was described for the determination of a non-peptide oxytocin receptor antagonist in human plasma. This method highlights the compound's role in biomedical analysis and drug monitoring (Kline et al., 1999).

Future Directions

The compound “4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine” has potential applications in the field of pharmacology due to its inhibitory effects on Equilibrative Nucleoside Transporters (ENTs) . Future research could focus on further exploring its mechanism of action, optimizing its synthesis process, and assessing its safety and efficacy in biological systems.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O4S/c1-24-15-11-14(18-16(19-15)25-2)20-7-9-21(10-8-20)26(22,23)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOXCLREVOTMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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